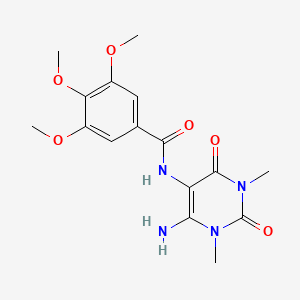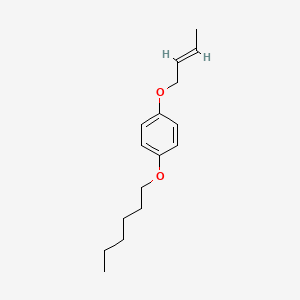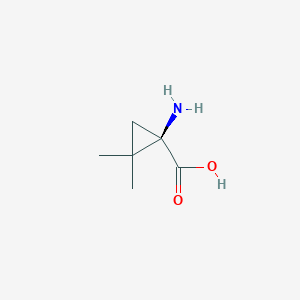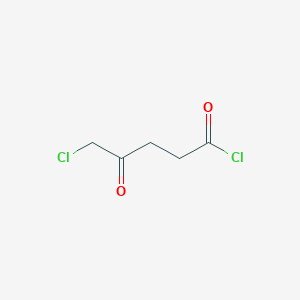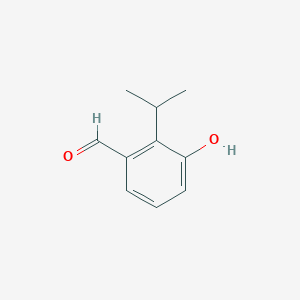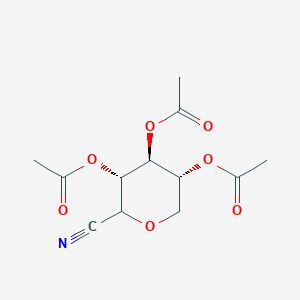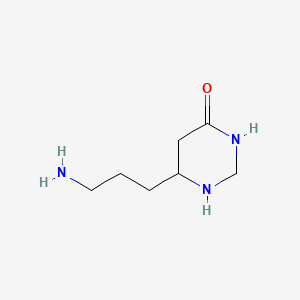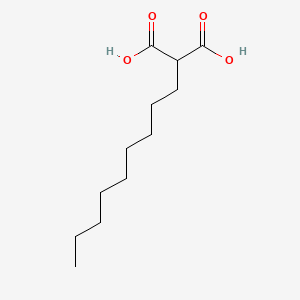
Propanedioic acid, nonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nonylmalonic acid is a dicarboxylic acid with the chemical formula C12H22O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a nonyl group (a nine-carbon alkyl chain).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Nonylmalonic acid can be synthesized through the malonic ester synthesis. This process involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). The reaction conditions typically include the use of an alkoxide base and an alkyl halide. The steps are as follows :
- Deprotonation of the ester to form an enolate.
- S_N2 reaction of the enolate nucleophile with an alkyl halide electrophile.
- Acidic ester hydrolysis to give a carboxylic acid.
- Decarboxylation to give an enol.
- Tautomerization of the enol back to the carboxylic acid.
Industrial Production Methods
Industrial production of N-Nonylmalonic acid may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-Nonylmalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
N-Nonylmalonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Nonylmalonic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nonyl group enhances its hydrophobic interactions, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
Malonic Acid: The parent compound with two carboxyl groups attached to a central carbon.
Ethylmalonic Acid: A derivative with an ethyl group instead of a nonyl group.
Methylmalonic Acid: A derivative with a methyl group.
Uniqueness
N-Nonylmalonic acid is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications involving hydrophobic environments compared to its shorter-chain analogs .
Propiedades
Número CAS |
3578-47-0 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
2-nonylpropanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-5-6-7-8-9-10(11(13)14)12(15)16/h10H,2-9H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
FWQNYUYRXNWOOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13814290.png)
![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)
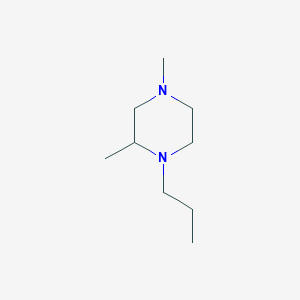

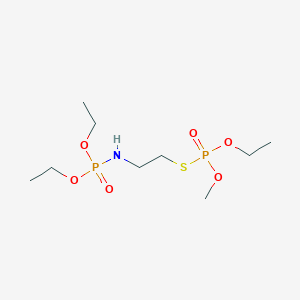
![(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide](/img/structure/B13814327.png)
